Melting Point Depression vs. Primary Amine Analog
4-Chloro-N,6-dimethylpyrimidin-2-amine exhibits a melting point of 135 °C, as reported by CAS Common Chemistry [1]. In contrast, the closest structural analog—2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), which differs only by the absence of N-methylation at the 2-amino group—displays a melting point of 183–186 °C [2]. The 48–51 °C depression is attributable to the replacement of one N–H hydrogen in the primary amino group with an N–CH₃ moiety, which reduces intermolecular hydrogen bonding capacity and disrupts crystal lattice packing. This property is directly relevant to purification by crystallization, melt-based formulation processes, and thermal stability during storage.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 135 °C |
| Comparator Or Baseline | 2-Amino-4-chloro-6-methylpyrimidine: 183–186 °C |
| Quantified Difference | ΔT = −48 to −51 °C (target compound lower) |
| Conditions | Standard laboratory conditions; reported values from CAS Common Chemistry and ChemicalBook |
Why This Matters
A lower melting point by nearly 50 °C changes the practical handling, recrystallization solvent selection, melt-processing feasibility, and thermal stability profile compared to the non-methylated analog, directly impacting procurement decisions for synthetic route design.
- [1] CAS Common Chemistry. 4-Chloro-N,6-dimethyl-2-pyrimidinamine (CAS RN 5738-15-8): Melting point 135 °C. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=5738-15-8 View Source
- [2] ChemicalBook. 2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5): Melting point 183–186 °C. Retrieved from https://www.chemicalbook.cn/5600-21-5 View Source
